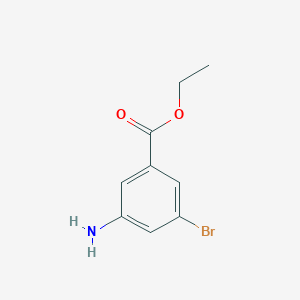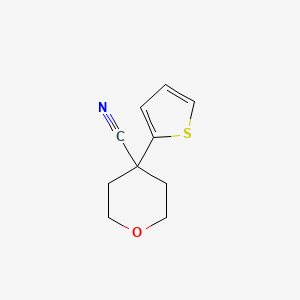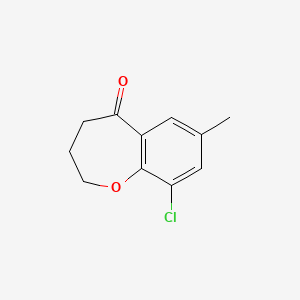![molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0](/img/structure/B1428446.png)
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the CAS Number: 1060815-92-0 . It is also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine . It is a white solid and is used as a biochemical reagent .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS . Another method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the Inchi Code: 1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3, (H,10,11,12) . The molecular weight of the compound is 293.49 .Chemical Reactions Analysis
The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is soluble in DMSO, ethyl acetate, and methanol .Applications De Recherche Scientifique
Pharmaceutical Intermediates
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate. It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030. These intermediates are crucial for developing various drugs .
Biological Material Synthesis
This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Heterocyclic Derivative Synthesis
It can be used to create heterocyclic derivatives for pharmaceutical synthesis, which are essential components in drug development .
Tofacitinib Citrate Manufacture
One specific application is in the manufacture of Tofacitinib citrate, a medication used to treat certain types of arthritis .
Safety and Hazards
Orientations Futures
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate . Future research may focus on its potential applications in the development of new pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known that pyrrolopyrimidine derivatives are often employed in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
Chemically, pyrrolopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially lead to changes in the target proteins, thereby altering their function.
Biochemical Pathways
The downstream effects would depend on the specific kinases inhibited and could include changes in cell proliferation, differentiation, and survival .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit the activity of specific kinases, leading to alterations in cellular signaling pathways and potentially impacting processes such as cell growth and apoptosis .
Action Environment
It’s known that the compound should be stored at room temperature, in a sealed storage, away from moisture and light . These conditions suggest that the compound’s stability and efficacy could potentially be affected by factors such as temperature, humidity, and light exposure.
Propriétés
IUPAC Name |
4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRSMDMXVKCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735305 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-92-0 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)




![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)


